Cas no 80058-85-1 (2,5-Diisopropyl-4-phenoxyaniline)

2,5-Diisopropyl-4-phenoxyaniline structure
80058-85-1 structure
Produktname:2,5-Diisopropyl-4-phenoxyaniline
CAS-Nr.:80058-85-1
MF:C18H23NO
MW:269.381325006485
MDL:MFCD09835410
CID:60169
PubChem ID:13272139

2,5-Diisopropyl-4-phenoxyaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Phenoxy-2,6-diisopropylaniline
    • 4-phenoxy-2,6-di(propan-2-yl)aniline
    • Benzenamine,2,6-bis(1-methylethyl)-4-phenoxy-
    • 2,6-diisopropyl-4-phenoxyaniline
    • 80058-85-1
    • AKOS015915223
    • WRBGLNGTYOVAJO-UHFFFAOYSA-N
    • FT-0654934
    • Benzenamine, 2,6-bis(1-methylethyl)-4-phenoxy-
    • 4-PHENOXY-2,6-DIISOPROPYL ANILINE
    • 2,6-diisopropyl-4-phenoxy-aniline
    • DTXSID80533684
    • A839825
    • SCHEMBL4360185
    • SB81556
    • 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine (ACI)
    • 2,5-Diisopropyl-4-phenoxyaniline
    • MDL: MFCD09835410
    • Inchi: 1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3
    • InChI-Schlüssel: WRBGLNGTYOVAJO-UHFFFAOYSA-N
    • Lächelt: O(C1C=C(C(C)C)C(N)=C(C(C)C)C=1)C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 269.17800
  • Monoisotopenmasse: 269.177964357g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 265
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: nichts
  • Topologische Polaroberfläche: 35.2Ų

Experimentelle Eigenschaften

  • Farbe/Form: Dunkelroter Vollkörper
  • Dichte: 1.026
  • Siedepunkt: 371°C at 760 mmHg
  • Flammpunkt: 164.5°C
  • Brechungsindex: 1.563
  • PSA: 35.25000
  • LogP: 5.88910

2,5-Diisopropyl-4-phenoxyaniline Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D458995-10mg
2,5-Diisopropyl-4-phenoxyaniline
80058-85-1
10mg
$ 356.00 2023-09-07
Aaron
AR005E73-100mg
4-Phenoxy-2,6-diisopropyl aniline
80058-85-1 97%
100mg
$880.00 2025-02-13
A2B Chem LLC
AC50579-250mg
4-PHENOXY-2,6-DIISOPROPYL ANILINE
80058-85-1 97%
250mg
$1657.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660091-100mg
2,6-Diisopropyl-4-phenoxyaniline
80058-85-1 98%
100mg
¥10701.00 2024-07-28
A2B Chem LLC
AC50579-50mg
4-PHENOXY-2,6-DIISOPROPYL ANILINE
80058-85-1 97%
50mg
$508.00 2024-04-19
1PlusChem
1P005DYR-100mg
4-PHENOXY-2,6-DIISOPROPYL ANILINE
80058-85-1 97%
100mg
$1110.00 2024-04-21
Aaron
AR005E73-50mg
4-Phenoxy-2,6-diisopropyl aniline
80058-85-1 97%
50mg
$649.00 2025-02-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X204068A-50mg
2,5-Diisopropyl-4-phenoxyaniline
80058-85-1 0.97
50mg
¥8094.6 2024-06-24
Crysdot LLC
CD12030013-100mg
2,6-Diisopropyl-4-phenoxyaniline
80058-85-1 97%
100mg
$980 2024-07-24
eNovation Chemicals LLC
Y0998784-1g
4-phenoxy-2,6-diisopropyl Aniline
80058-85-1 95%
1g
$2000 2025-02-19

2,5-Diisopropyl-4-phenoxyaniline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1-Methylimidazole ,  Cuprous chloride Solvents: o-Xylene ;  rt; rt → 140 °C; 30 h, 140 °C
Referenz
A Practical and Improved Copper-Catalyzed Synthesis of the Central Intermediate of Diafenthiuron and Related Products
Schareina, Thomas; Zapf, Alexander; Cotte, Alain; Mueller, Nikolaus; Beller, Matthias, Organic Process Research & Development, 2008, 12(3), 537-539

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Antiparasitic phenoxyphenylisothioureas and intermediates in their production
, France, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Bis(8-quinolinolato)copper Solvents: o-Xylene ;  155 °C
Referenz
Synthesis of 2, 6-diisopropyl-4-phenoxyphenyl isocyanate
Fang, Yong-qin; Wu, An-bang, Changzhou Daxue Xuebao, 2012, 24(4), 24-27

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine ,  Copper Solvents: Xylene ;  100 °C; 3 h, 140 °C
Referenz
Synthesis of diafenthiuron
Qian, Meng-fei; Yang, Chun; Wang, Feng-yun; Lei, Wu; Xia, Ming-zhu; et al, Jingxi Huagong, 2015, 32(2), 159-162

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1-Methylimidazole ,  Cuprous chloride Solvents: Toluene ;  16 h, 140 °C
Referenz
N-methylimidazole
Tindall, Craig; Ladd, Carolyn L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide ,  N1-(5-Methyl[1,1′-biphenyl]-2-yl)-N2-(phenylmethyl)ethanediamide Solvents: Dimethyl sulfoxide ;  24 h, 120 °C
Referenz
CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether Formation
Fan, Mengyang; Zhou, Wei; Jiang, Yongwen; Ma, Dawei, Angewandte Chemie, 2016, 55(21), 6211-6215

2,5-Diisopropyl-4-phenoxyaniline Raw materials

2,5-Diisopropyl-4-phenoxyaniline Preparation Products

2,5-Diisopropyl-4-phenoxyaniline Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:80058-85-1)2,5-Diisopropyl-4-phenoxyaniline
A839825
Reinheit:99%/99%/99%/99%
Menge:25mg/50mg/100mg/250mg
Preis ($):336.0/571.0/969.0/1864.0